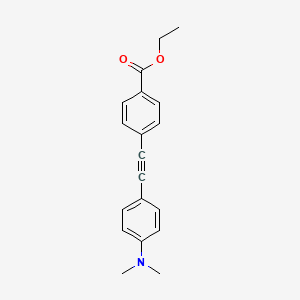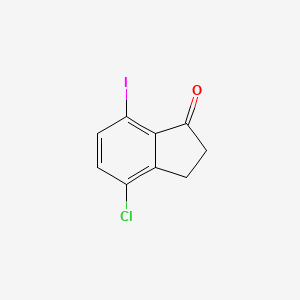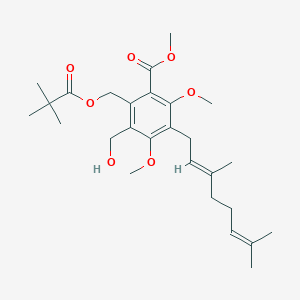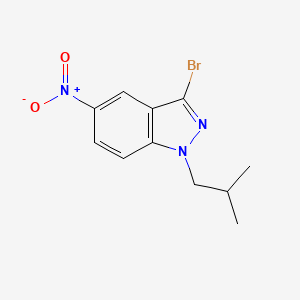
Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate is an organic compound with a complex structure that includes an ethyl ester group, a dimethylamino group, and a phenyl ring with an ethynyl linkage. This compound is known for its applications in various fields, including organic synthesis, photoinitiation, and as an intermediate in pharmaceutical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and ethyl 4-ethynylbenzoate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves a Sonogashira coupling reaction, where the ethynyl group of ethyl 4-ethynylbenzoate reacts with the aldehyde group of 4-(dimethylamino)benzaldehyde in the presence of a palladium catalyst and copper co-catalyst.
Purification: The product is purified using column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to ethyl-substituted derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the phenyl ring.
Scientific Research Applications
Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of UV-curable coatings and inks.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Utilized in the production of advanced materials, including high-performance polymers and electronic components.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV light, leading to the formation of free radicals that initiate polymerization reactions. The dimethylamino group enhances its electron-donating properties, making it effective in these processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: A simpler analog used as a photoinitiator.
4-Ethynyl-N,N-dimethylaniline: Shares the ethynyl and dimethylamino groups but lacks the ester functionality.
Ethyl 4-(dimethylamino)phenylacetate: Similar structure but with an acetate group instead of an ethynyl linkage.
Uniqueness
Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate is unique due to its combination of an ethynyl linkage and ester functionality, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over polymerization and material properties.
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 4-[2-[4-(dimethylamino)phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C19H19NO2/c1-4-22-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(2)3/h7-14H,4H2,1-3H3 |
InChI Key |
DKDCRSJSQSMKFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)


![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)
![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)
![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)






